molecular formula C14H11FN2O2 B2655951 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid CAS No. 325729-60-0

4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid

Cat. No.: B2655951
CAS No.: 325729-60-0
M. Wt: 258.252
InChI Key: USDCYZORRMENHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid typically involves the reaction of 3-fluorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at reflux temperature . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are substituted derivatives of the original compound, with the fluorine atom replaced by the nucleophile.

Scientific Research Applications

4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid is not well-documented. it is likely to interact with molecular targets through its hydrazine and benzoic acid functional groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]benzoic acid
  • 4-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]benzoic acid
  • 4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]benzoic acid

Uniqueness

4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-12-3-1-2-10(8-12)9-16-17-13-6-4-11(5-7-13)14(18)19/h1-9,17H,(H,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDCYZORRMENHX-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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